

Mass Spectrometry Fragmentation Pattern of 4-Amino-4-Carboxypiperidine: A Comparative Technical Guide

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Compound of Interest

Compound Name:	4-Amino-piperidine-4-carboxylic acid hydrochloride
CAS No.:	76508-72-0
Cat. No.:	B6319517

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Executive Summary: The Spectral Fingerprint

In the development of peptidomimetics and NMDA receptor ligands, 4-amino-4-carboxypiperidine (ACPA) represents a critical scaffold. Its unique geminal disubstitution (amino and carboxyl groups at C4) creates a specific mass spectral signature distinct from its monosubstituted analogues (e.g., isonipecotic acid) or carbocyclic isosteres.

This guide delineates the ESI-MS/MS fragmentation behavior of ACPA, establishing a self-validating identification protocol.

Quick Reference: Diagnostic Ions (ESI+)

Fragment Type	m/z (Theoretical)	Mechanism	Specificity
Precursor	145.09		Molecular Ion
Primary Base Peak	127.08		Acylium ion formation (Rapid)
Secondary Peak	99.09		Decarboxylation (Diagnostic)
Ring Fragment	56.05		Cross-ring cleavage (Piperidine signature)

Chemical Identity & Structural Context[1][2]

Understanding the fragmentation requires analyzing the protonation sites. ACPA possesses two basic nitrogen centers and an acidic carboxyl group.

- IUPAC Name: 4-aminopiperidine-4-carboxylic acid
- Molecular Formula:
- Monoisotopic Mass: 144.0899 Da
- Protonation Dynamics (ESI+):
 - The piperidine nitrogen () is the most basic site and the primary proton acceptor.
 - The -amino group () is less basic but facilitates specific neutral losses via proximity effects.

Comparative Fragmentation Analysis

This section compares ACPA against its two most common "alternatives" in SAR libraries: Isonipectic Acid (lacks the 4-amino group) and 1-Aminocyclohexanecarboxylic Acid (ACHC)

(carbocyclic analogue).

Table 1: Comparative MS/MS Profiles

Feature	4-Amino-4-carboxypiperidine (ACPA)	Isonipecotic Acid (4-carboxypiperidine)	1-Aminocyclohexanecarboxylic Acid (ACHC)
Precursor ()	145.1	130.1	144.1
Dominant Neutral Loss	(18 Da) 127	(46 Da) 84	(18 Da) 126
Ammonia Loss ()	Minor (128.1)	Absent (No primary amine)	Major (127.1)
Ring Cleavage	m/z 56, 84 (N-heterocycle fragments)	m/z 84 (Tetrahydropyridine ion)	m/z 81 (Cyclohexenyl cation)
Differentiation Key	Simultaneous loss of and presence of N-ring fragments.	Absence of ammonia loss; dominant decarboxylation.	Lack of odd-mass nitrogenous ring fragments (Nitrogen Rule).

Analysis of Performance Differences

- ACPA vs. Isonipecotic Acid: The presence of the 4-amino group in ACPA stabilizes the acylium ion (), making the m/z 127 peak more prominent than in isonipecotic acid, which favors immediate decarboxylation to m/z 84.
- ACPA vs. ACHC: While isobaric (nominally), the nitrogen in the ACPA ring directs fragmentation via charge-remote mechanisms that the carbocyclic ACHC cannot access. ACHC fragmentation is driven purely by the exocyclic amino acid functionality.

Mechanistic Deep Dive

The fragmentation of ACPA is governed by the "Mobile Proton Model." Although the piperidine nitrogen is the thermodynamic sink for the proton, collisional activation allows proton migration to the carboxyl group, triggering fragmentation.

Pathway A: Dehydration (Acylium Formation)

The geminal amino group at C4 stabilizes the positive charge on the carbonyl carbon after water loss.

Pathway B: Decarboxylation

A concerted loss of formic acid (

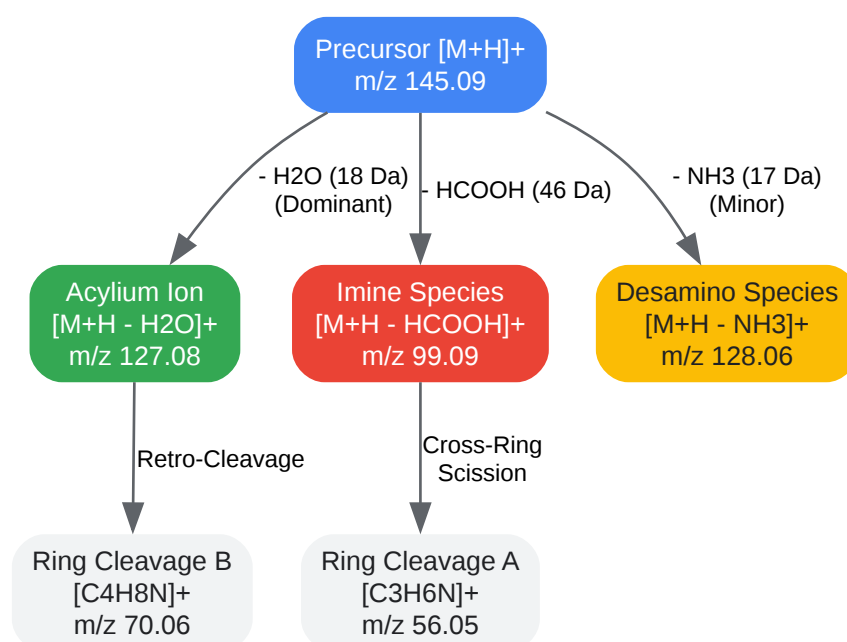
) or

. This is characteristic of

-amino acids but is structurally constrained here by the ring.

Pathway C: Cross-Ring Cleavage

High-energy collisions rupture the piperidine ring. The most stable fragment is the iminium ion derived from the ring nitrogen.



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Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-amino-4-carboxypiperidine. The dehydration pathway (green) is typically the most abundant low-energy channel.

Experimental Protocol: Self-Validating System

To ensure reproducibility and distinguish ACPA from interferences, follow this gradient energy protocol. This method validates the compound identity by observing the progression of fragments, not just their presence.

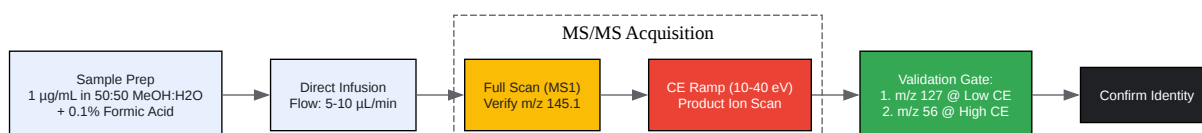
Reagents & Setup

- Solvent A: Water + 0.1% Formic Acid (Proton source).
- Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
- Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation at m/z 289).

Step-by-Step Workflow

- Source Optimization:
 - Set ESI Voltage to +3.5 kV.
 - Validation Check: Ensure the precursor m/z 145.1 is stable with <5% variation in intensity.
- Collision Energy (CE) Ramp:
 - Instead of a static CE, acquire spectra at 10, 20, and 40 eV.
- Data Interpretation (The "Validation Gate"):
 - Low Energy (10 eV): Spectrum must be dominated by m/z 145 (Parent) and m/z 127 (Water loss). If m/z 99 is dominant here, check for in-source fragmentation (temperature too high).

- Medium Energy (20 eV): Appearance of m/z 99 (Decarboxylation) and m/z 128 (Ammonia loss).
- High Energy (40 eV): Depletion of parent; dominance of low-mass ring fragments (m/z 56, 42).



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Figure 2: Workflow for the structural confirmation of ACPA using Collision Energy Ramping.

References

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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